N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide is a compound that features a phosphorus atom within a five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide typically involves the reaction of a phosphorus-containing reagent with an appropriate amide. One common method involves the use of 2-chloro-1,3,2-dioxaphospholane 2-oxide, which reacts with N-methylacetamide under controlled conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphorus-containing compounds .
Wissenschaftliche Forschungsanwendungen
N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or inhibit specific enzymes. The pathways involved often include the formation and cleavage of phosphorus-oxygen and phosphorus-nitrogen bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Dioxaphospholan-2-yl diethyl phosphite: Similar in structure but with different substituents on the phosphorus atom.
2-Chloro-1,3,2-dioxaphospholane 2-oxide: A precursor used in the synthesis of N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide.
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: Another related compound with an ethoxy group instead of a methyl group.
Uniqueness
This compound is unique due to its specific combination of a five-membered ring structure with a phosphorus atom and an amide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
39869-60-8 |
---|---|
Molekularformel |
C5H10NO3P |
Molekulargewicht |
163.11 g/mol |
IUPAC-Name |
N-(1,3,2-dioxaphospholan-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C5H10NO3P/c1-5(7)6(2)10-8-3-4-9-10/h3-4H2,1-2H3 |
InChI-Schlüssel |
LJUZDAUFZODJIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)P1OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.